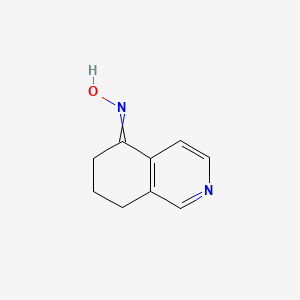
7,8-Dihydroisoquinolin-5(6H)-one oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,8-Dihydroisoquinolin-5(6H)-one oxime is a heterocyclic compound with the molecular formula C9H10N2O. It is a derivative of isoquinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dihydroisoquinolin-5(6H)-one oxime typically involves the reaction of 7,8-Dihydro-6H-isoquinolin-5-one with hydroxylamine hydrochloride under basic conditions. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
7,8-Dihydroisoquinolin-5(6H)-one oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted isoquinoline derivatives.
Applications De Recherche Scientifique
7,8-Dihydroisoquinolin-5(6H)-one oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 7,8-Dihydroisoquinolin-5(6H)-one oxime is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its oxime group. This interaction can modulate biological pathways, leading to its observed biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7,8-Dihydro-6H-quinolin-5-one oxime
- 6,7-Dihydro-5H-isoquinolin-8-one
- 7,8-Dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one
Uniqueness
7,8-Dihydroisoquinolin-5(6H)-one oxime is unique due to its specific structural features and the presence of the oxime group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Propriétés
Formule moléculaire |
C9H10N2O |
|---|---|
Poids moléculaire |
162.19 g/mol |
Nom IUPAC |
N-(7,8-dihydro-6H-isoquinolin-5-ylidene)hydroxylamine |
InChI |
InChI=1S/C9H10N2O/c12-11-9-3-1-2-7-6-10-5-4-8(7)9/h4-6,12H,1-3H2 |
Clé InChI |
ODZAZPZPVLNASI-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C=CN=C2)C(=NO)C1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













